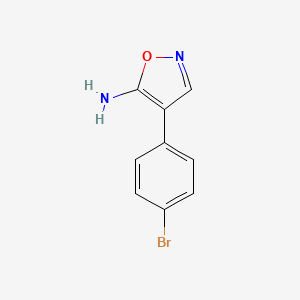
Methyl 2-amino-3,4,5-trimethoxybenzoate
概要
説明
Methyl 2-amino-3,4,5-trimethoxybenzoate (M2ATM) is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is an aromatic compound. It has a wide range of properties and applications, including its use as a reagent in organic synthesis and as a starting material for the production of pharmaceuticals. It is also used in biochemical and physiological research, as well as in laboratory experiments.
科学的研究の応用
Synthesis and Preparation
Methyl 3,4,5-trimethoxybenzoate, a compound related to Methyl 2-amino-3,4,5-trimethoxybenzoate, has been synthesized from gallic acid, involving methylation and esterification processes. This preparation, using inorganic carrier agent K2CO3/Al2O3, achieved an overall yield of 87.2% (Jia, 2002).
Biological Evaluation as Antimitotic Agents
In a study, the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, closely related to this compound, was used for synthesizing compounds targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This has significant implications in the development of antiproliferative agents (Romagnoli et al., 2008).
Metabolism by Bacteria
Pseudomonas putida, when grown on 3,4,5-trimethoxybenzoate, demonstrates an ability to oxidize this compound and others, indicating a role in bacterial degradation processes. This research provides insights into microbial metabolism of complex organic compounds (Donnelly & Dagley, 1980).
作用機序
Mode of Action
It’s suggested that the compound may interact with its targets through weak C–H···π interactions . More detailed studies are required to fully understand its interaction with targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that Methyl 2-amino-3,4,5-trimethoxybenzoate may also influence these pathways.
Pharmacokinetics
Its solubility in chloroform and methanol is slight , which may affect its bioavailability
Result of Action
As a compound related to gallic acid and methyl gallates, it may exhibit antioxidant and free radical scavenging properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, it’s known that the compound should be stored at -20°C under an inert atmosphere , suggesting that temperature and oxygen exposure may affect its stability
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
“Methyl 2-amino-3,4,5-trimethoxybenzoate” could be a constituent contributing to the aroma of green tea leaves , suggesting potential applications in the food and beverage industry. Additionally, it is mainly used in the production of Trimethoprim (TMP), Sulfa synergistic intermediates, and many other agents , indicating its importance in pharmaceutical synthesis.
Relevant Papers The compound has been mentioned in several papers. For instance, it has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid . Another paper discusses the synthesis and crystal structures of “Methyl 3,4,5-Trimethoxybenzoate” and its derivatives .
生化学分析
Biochemical Properties
Methyl 2-amino-3,4,5-trimethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, contributing to its diverse biochemical properties. For instance, it has been suggested that this compound could be a constituent contributing to the aroma of green tea leaves . Additionally, it may be used in chemical synthesis, indicating its potential interactions with various biomolecules involved in synthetic pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to exhibit antioxidant and free radical scavenging properties, which can protect cells from oxidative stress and damage
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to form weak directional hydrogen bonds and van der Waals forces, contributing to its stability and interactions with other molecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound is stable under specific storage conditions, such as being kept at -20°C under an inert atmosphere . Its long-term effects on cellular function, stability, and degradation in in vitro or in vivo studies require further exploration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.
特性
IUPAC Name |
methyl 2-amino-3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUQELOASQBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198408 | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5035-82-5 | |
| Record name | Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5035-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)








